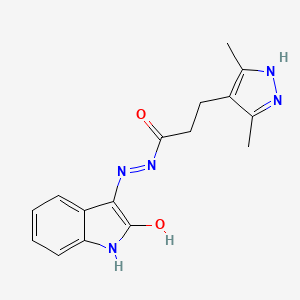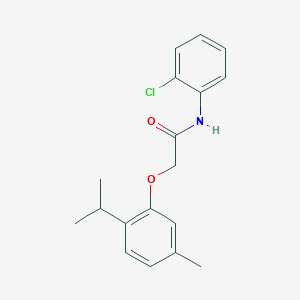![molecular formula C22H20N2O2 B5797843 N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide, also known as N-(3-acetamidophenyl)-2-(4-phenylphenyl)acetamide or NAPA, is a chemical compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties.
作用机制
The mechanism of action of NAPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. NAPA is a selective COX-2 inhibitor, which means that it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
NAPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. NAPA has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that break down extracellular matrix proteins and are involved in tissue remodeling and repair.
实验室实验的优点和局限性
One of the advantages of using NAPA in lab experiments is that it is a selective COX-2 inhibitor, which means that it can be used to study the specific effects of COX-2 inhibition without affecting the activity of COX-1. NAPA is also relatively stable and can be stored for long periods of time without degradation.
One of the limitations of using NAPA in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, NAPA may have off-target effects that are not related to COX-2 inhibition, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on NAPA. One area of interest is the potential use of NAPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. NAPA has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is the development of new analogs of NAPA that may have improved pharmacological properties. For example, researchers may be interested in developing compounds that have increased selectivity for COX-2 or that are more stable in vivo.
Conclusion
N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide, or NAPA, is a chemical compound that has been widely used in scientific research due to its analgesic and anti-inflammatory properties. It is a selective COX-2 inhibitor that has been shown to have a number of biochemical and physiological effects. While there are some limitations to using NAPA in lab experiments, it remains an important tool for studying the effects of COX-2 inhibition and has potential applications in the treatment of a variety of diseases.
合成方法
The synthesis of NAPA involves the reaction of 4-biphenylylboronic acid with 3-acetylamino-benzoyl chloride in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide at a temperature of around 80°C. The product is then purified by recrystallization or column chromatography.
科学研究应用
NAPA has been used extensively in scientific research due to its analgesic and anti-inflammatory properties. It has been shown to be effective in the treatment of various types of pain, including neuropathic pain, inflammatory pain, and cancer pain. NAPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)23-20-8-5-9-21(15-20)24-22(26)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZHATWDNXODDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)



![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)

![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)
